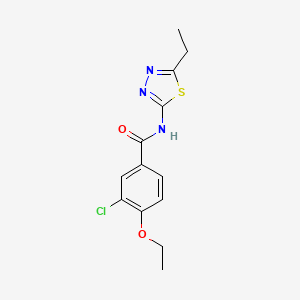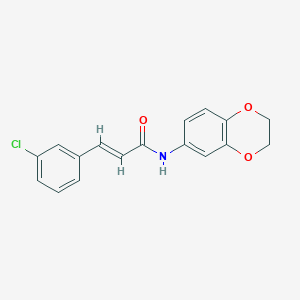
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, also known as CPAA, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. CPAA has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide exhibits anti-inflammatory, anti-tumor, and anti-oxidant effects. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is not fully understood. However, studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and tumor growth. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including induction of apoptosis and cell cycle arrest. In addition, 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide research. One area of interest is the development of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the investigation of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide as a potential anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide involves the reaction of 3-chloroaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is purified through column chromatography to obtain 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide in high yield and purity.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-13-3-1-2-12(10-13)4-7-17(20)19-14-5-6-15-16(11-14)22-9-8-21-15/h1-7,10-11H,8-9H2,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZCFCQROVISEV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)
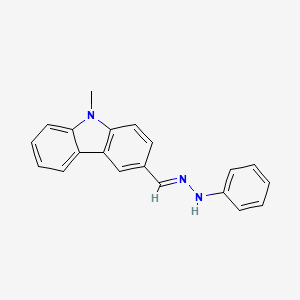
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)butanamide](/img/structure/B5756471.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)
![4-{[(4-carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5756477.png)
![ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5756484.png)
![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)

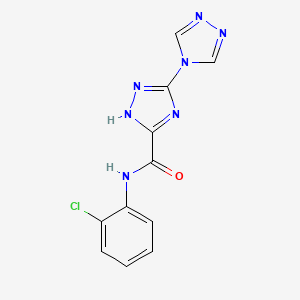
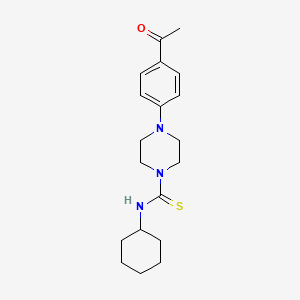
![3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5756522.png)
![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)
